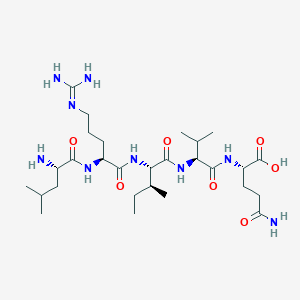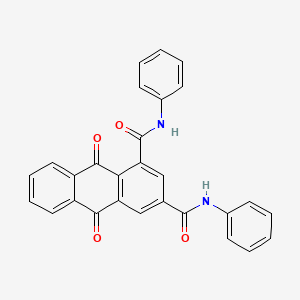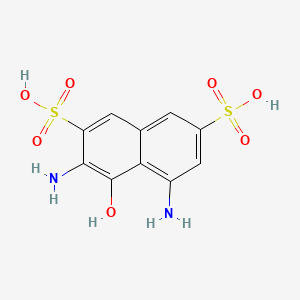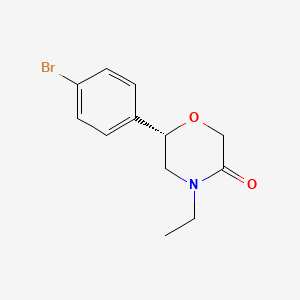![molecular formula C62H38 B14180158 1-[3-[4-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyrene CAS No. 918654-97-4](/img/structure/B14180158.png)
1-[3-[4-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-[4-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyrene is a complex organic compound known for its unique structure and properties. This compound is characterized by multiple phenyl and pyrene groups, making it a subject of interest in various fields of scientific research, including materials science and organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[4-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyrene typically involves multi-step reactions. One common method is through nucleophilic aromatic substitution reactions, where pyrene and phenyl groups are introduced stepwise onto a benzene ring. The reaction conditions often require the use of strong bases and high temperatures to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. when produced, it is typically synthesized in specialized laboratories equipped with advanced organic synthesis capabilities .
Análisis De Reacciones Químicas
Types of Reactions
1-[3-[4-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyrene can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide, NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrene-1-carboxylic acid, while reduction may yield pyrene-1-ylphenyl derivatives .
Aplicaciones Científicas De Investigación
1-[3-[4-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyrene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of 1-[3-[4-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyrene involves its interaction with various molecular targets. The compound’s multiple aromatic rings allow it to engage in π-π stacking interactions with other aromatic molecules, which can influence its behavior in chemical and biological systems. These interactions can affect molecular pathways involved in signal transduction and molecular recognition .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(4-pyridyl)benzene: Another compound with multiple aromatic rings, used in coordination chemistry and polymer synthesis.
1-[4-(4-pyren-1-ylphenyl)phenyl]pyrene: A structurally similar compound with applications in materials science.
Uniqueness
1-[3-[4-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyrene is unique due to its extensive conjugated system, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials and in studies of molecular interactions .
Propiedades
Número CAS |
918654-97-4 |
|---|---|
Fórmula molecular |
C62H38 |
Peso molecular |
783.0 g/mol |
Nombre IUPAC |
1-[3-[4-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyrene |
InChI |
InChI=1S/C62H38/c1-6-43-24-26-47-28-32-55(57-34-30-45(8-1)59(43)61(47)57)53-14-4-12-51(37-53)41-20-16-39(17-21-41)49-10-3-11-50(36-49)40-18-22-42(23-19-40)52-13-5-15-54(38-52)56-33-29-48-27-25-44-7-2-9-46-31-35-58(56)62(48)60(44)46/h1-38H |
Clave InChI |
IHPKIUBAVAJHLT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=CC(=C5)C6=CC=C(C=C6)C7=CC(=CC=C7)C8=CC=C(C=C8)C9=CC(=CC=C9)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14180084.png)


![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine](/img/structure/B14180122.png)
![2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14180127.png)
![N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide](/img/structure/B14180129.png)
![3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL](/img/structure/B14180130.png)


![Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate](/img/structure/B14180141.png)

![Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane](/img/structure/B14180164.png)

